molecular formula C4H13ClNO2P B2634515 Ethyl(aminomethyl)(methyl)phosphinatehydrochloride CAS No. 2445791-40-0

Ethyl(aminomethyl)(methyl)phosphinatehydrochloride

Cat. No.: B2634515
CAS No.: 2445791-40-0
M. Wt: 173.58
InChI Key: ZGEFFEDYYCYIDL-UHFFFAOYSA-N
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Description

Ethyl(aminomethyl)(methyl)phosphinatehydrochloride is a chemical compound with the molecular formula C4H13ClNO2P and a molecular weight of 173.58 g/mol . This compound is a phosphinate derivative, which means it contains a phosphorus atom bonded to an oxygen atom and an organic group. Phosphinates are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(aminomethyl)(methyl)phosphinatehydrochloride typically involves the reaction of ethyl phosphinate with aminomethyl and methyl groups under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions . The reaction conditions often include the use of anhydrous solvents and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high purity and yield. The compound is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl(aminomethyl)(methyl)phosphinatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine or phosphine oxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl or methyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphinates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl(aminomethyl)(methyl)phosphinatehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl(aminomethyl)(methyl)phosphinatehydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound can also interact with metal ions, forming stable complexes that can affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl(aminomethyl)(methyl)phosphinatehydrochloride
  • Ethyl(aminomethyl)(ethyl)phosphinatehydrochloride
  • Methyl(aminomethyl)(ethyl)phosphinatehydrochloride

Uniqueness

This compound is unique due to its specific combination of ethyl, aminomethyl, and methyl groups attached to the phosphinate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[ethoxy(methyl)phosphoryl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO2P.ClH/c1-3-7-8(2,6)4-5;/h3-5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEFFEDYYCYIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClNO2P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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